molecular formula C32H32N2O6S2 B4295838 2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE

2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B4295838
M. Wt: 604.7 g/mol
InChI Key: IKUDOMMNUMAMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, an imidazoisoquinoline core, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps, including the formation of the imidazoisoquinoline core, sulfonylation, and methoxylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific cellular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE stands out due to its complex structure, which includes multiple functional groups and a unique imidazoisoquinoline core

Properties

IUPAC Name

[2-methoxy-4-[2-(4-methylphenyl)sulfonyl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinolin-3-yl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O6S2/c1-22-8-13-26(14-9-22)41(35,36)34-21-29-28-7-5-4-6-24(28)18-19-33(29)32(34)25-12-17-30(31(20-25)39-3)40-42(37,38)27-15-10-23(2)11-16-27/h4-17,20,29,32H,18-19,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUDOMMNUMAMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C4=CC=CC=C4CCN3C2C5=CC(=C(C=C5)OS(=O)(=O)C6=CC=C(C=C6)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE
Reactant of Route 2
Reactant of Route 2
2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE
Reactant of Route 3
Reactant of Route 3
2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE
Reactant of Route 4
2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE
Reactant of Route 5
2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE
Reactant of Route 6
Reactant of Route 6
2-METHOXY-4-{2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-3-YL}PHENYL 4-METHYL-1-BENZENESULFONATE

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